N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8/h1-2,7,10,12H,3-6H2,(H,11,13) |
InChI Key |
MRWQERNLCBNQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminoethanol and ethylenediamine. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The process involves the optimization of reaction time, solvent, and substrate amounts to ensure the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and substituted furan derivatives .
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to participate in various biochemical reactions, potentially inhibiting the growth of microorganisms by interfering with their metabolic processes . The amino and hydroxyl groups may also play a role in binding to specific enzymes or receptors, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide with structurally related furan-2-carboxamide derivatives:
Physicochemical Properties
- Hydrophilicity: The hydroxyethylaminoethyl group in the target compound likely improves aqueous solubility compared to methoxyphenyl (lipophilic) or nitrophenyl (electron-withdrawing) analogs .
- Thermal Stability : Methoxyphenyl derivatives (e.g., from ) exhibit melting points >300°C, whereas nitro-substituted analogs (e.g., ) melt at 388 K, suggesting substituents influence stability .
Spectroscopic Characteristics
- IR Spectroscopy : Amide N-H stretches (~3310 cm⁻¹) and carbonyl signals (~1666–1674 cm⁻¹) are consistent across analogs. Thiourea derivatives () show additional C=S stretches at ~1274 cm⁻¹ .
- NMR: The hydroxyethylaminoethyl side chain would produce distinct signals: a broad NH peak (δ ~10 ppm in ¹H NMR) and hydroxyethyl CH2 groups (δ ~3.5–4.0 ppm). Methoxyphenyl analogs display OCH3 singlets at δ ~3.8 ppm, while nitro-substituted compounds show aromatic proton splitting due to para-substitution .
Biological Activity
N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is a compound that features both furan and amino functionalities, suggesting potential diverse biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with aminoalkyl reagents. The process can be optimized through various methods, including amide coupling techniques which enhance yield and purity.
Example Synthetic Route
- Starting Materials : Furan-2-carboxylic acid derivatives.
- Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
- Conditions : Refluxing in an appropriate solvent such as dichloromethane or methanol.
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of furan carboxylates have shown IC50 values indicating potent activity against HeLa and HepG2 cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 8c | 62.37 | HeLa |
| 8a | 143.64 | HepG2 |
| 8b | 215.01 | Vero |
These results suggest that modifications to the furan structure can enhance anticancer properties, potentially making this compound a candidate for further investigation in cancer therapy .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Similar furan derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
These findings highlight the potential of this compound as an antibacterial agent, particularly in treating infections caused by resistant strains .
Study on Anticancer Properties
A study focused on the anticancer activity of furan derivatives revealed that the presence of amino groups significantly enhances cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Structure-Activity Relationship (SAR)
The biological evaluation of related compounds has led to insights into their structure-activity relationships:
- Amino Substituents : Enhance interaction with cellular targets.
- Furan Ring Modifications : Influence lipophilicity and membrane permeability.
These factors are vital in designing more effective derivatives of this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
